molecular formula C10H9F3O3 B2770403 6-Ethoxy-2,3,4-trifluorophenylacetic acid CAS No. 1980062-56-3

6-Ethoxy-2,3,4-trifluorophenylacetic acid

Cat. No.: B2770403
CAS No.: 1980062-56-3
M. Wt: 234.174
InChI Key: QTVQMSXYTHGKJG-UHFFFAOYSA-N
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Description

6-Ethoxy-2,3,4-trifluorophenylacetic acid (SY229036) is a fluorinated phenylacetic acid derivative featuring an ethoxy group at the 6-position and fluorine atoms at the 2-, 3-, and 4-positions of the aromatic ring, attached to an acetic acid moiety. The compound’s structure combines electron-withdrawing fluorine substituents with an ethoxy group, which may influence its physicochemical properties, such as acidity, solubility, and metabolic stability.

Properties

IUPAC Name

2-(6-ethoxy-2,3,4-trifluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-2-16-7-4-6(11)10(13)9(12)5(7)3-8(14)15/h4H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVQMSXYTHGKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1CC(=O)O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Ethoxy-2,3,4-trifluorophenylacetic acid typically involves several key steps:

    Fluorination Reaction: Introduction of fluorine atoms into the aromatic ring.

    Etherification Reaction: Formation of the ethoxy group.

    Carboxylation: Introduction of the carboxylic acid functional group.

These reactions require precise control of reaction conditions and high-purity starting materials to ensure the desired product’s purity and yield .

Chemical Reactions Analysis

6-Ethoxy-2,3,4-trifluorophenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atoms and ethoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

6-Ethoxy-2,3,4-trifluorophenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2,3,4-trifluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Ethoxy-2,3,4-trifluorophenylacetic acid with structurally related phenylacetic acid derivatives, emphasizing substituent variations, molecular properties, and synthesis considerations:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) CAS Number Key Notes Source
This compound (SY229036) Ethoxy (6-), F (2,3,4-) C₁₀H₉F₃O₃ 234.18 N/A High fluorination may enhance metabolic resistance; used in R&D intermediates.
3-Ethoxy-2,6-difluorophenylacetic acid (SY228071) Ethoxy (3-), F (2,6-) C₁₀H₁₀F₂O₃ 216.18 1017779-01-9 Reduced fluorine count compared to SY229036; potential solubility differences.
4-(Trifluoromethoxy)phenylacetic acid Trifluoromethoxy (4-) C₉H₇F₃O₃ 220.15 4315-07-5 Single trifluoromethoxy group; lower molecular weight and density (1.399 g/cm³).
2-Methoxy-5-(trifluoromethoxy)phenylacetic acid (SY228068) Methoxy (2-), trifluoromethoxy (5-) C₁₀H₈F₃O₄ 264.16 886501-20-8 Methoxy and trifluoromethoxy combination; steric hindrance may affect reactivity.
2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid (SY228067) Cl (2,3-), CF₃ (6-) C₁₀H₇Cl₂F₃O₂ 293.07 1261647-11-3 Chlorine substituents increase lipophilicity; trifluoromethyl enhances stability.

Key Structural and Functional Insights:

  • Electron-Withdrawing Effects: The trifluoro substitution in this compound enhances the acidity of the acetic acid group compared to non-fluorinated analogs (e.g., SY228068). This property is critical for interactions in biological systems or coordination chemistry.
  • Synthetic Challenges : Fluorinated analogs often require specialized synthesis conditions. For example, microwave-assisted reactions (110°C, 10 minutes) and flash chromatography (hexane/ethyl acetate) are used for related acetamide derivatives, though yields can be low (e.g., 19% for compound 13 in ) .

Biological Activity

6-Ethoxy-2,3,4-trifluorophenylacetic acid is an organic compound characterized by its unique molecular structure, which includes an ethoxy group and three fluorine atoms attached to a phenylacetic acid moiety. Its molecular formula is C10H9F3O3C_{10}H_{9}F_{3}O_{3}, and it has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Weight: 234.17 g/mol
  • CAS Number: 1980062-56-3
  • Chemical Structure:
C10H9F3O3\text{C}_{10}\text{H}_{9}\text{F}_{3}\text{O}_{3}

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine atoms enhances the compound's reactivity and binding affinity to various enzymes and receptors. This can lead to significant alterations in metabolic pathways and cellular responses.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of several bacterial strains, suggesting potential applications in developing new antibiotics or preservatives.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have revealed promising results. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways . Further research is necessary to elucidate the specific mechanisms involved.

Anti-inflammatory Effects

There is evidence suggesting that this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Cancer Cell Apoptosis
In a laboratory setting, researchers treated human breast cancer cell lines with varying concentrations of this compound. The findings showed that at concentrations above 100 µM, there was a marked increase in apoptotic cells as measured by flow cytometry .

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with similar compounds is useful:

Compound Structural Features Biological Activity
2,3,4-Trifluorophenylacetic Acid Lacks ethoxy groupModerate antimicrobial activity
6-Methoxy-2,3,4-trifluorophenylacetic Acid Contains methoxy instead of ethoxyLesser anticancer properties
This compound Ethoxy group enhances solubility and reactivityStrong antimicrobial and anticancer activities

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